5-[(E)-C-(2-methoxyphenyl)carbonohydrazonoyl]-3-phenyl-1H-pyridazin-6-one
Description
Properties
Molecular Formula |
C18H16N4O2 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
5-[(E)-C-(2-methoxyphenyl)carbonohydrazonoyl]-3-phenyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C18H16N4O2/c1-24-16-10-6-5-9-13(16)17(20-19)14-11-15(21-22-18(14)23)12-7-3-2-4-8-12/h2-11H,19H2,1H3,(H,22,23)/b20-17+ |
InChI Key |
GPKOHKOOORMJJK-LVZFUZTISA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C(=N\N)/C2=CC(=NNC2=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC=C1C(=NN)C2=CC(=NNC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-C-(2-methoxyphenyl)carbonohydrazonoyl]-3-phenyl-1H-pyridazin-6-one typically involves a multi-step process. One common method starts with the preparation of the pyridazinone core, which can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones. The phenyl group is introduced via a substitution reaction, and the hydrazonoyl group is attached through a condensation reaction with 2-methoxybenzaldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-C-(2-methoxyphenyl)carbonohydrazonoyl]-3-phenyl-1H-pyridazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazonoyl group to hydrazine derivatives.
Substitution: The phenyl and methoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
5-[(E)-C-(2-methoxyphenyl)carbonohydrazonoyl]-3-phenyl-1H-pyridazin-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-[(E)-C-(2-methoxyphenyl)carbonohydrazonoyl]-3-phenyl-1H-pyridazin-6-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or activating specific biochemical pathways. The hydrazonoyl group plays a crucial role in these interactions, often forming hydrogen bonds or participating in electron transfer processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects at Positions 3 and 5
The structural and functional properties of pyridazinone derivatives are heavily influenced by substitutions at positions 3 and 4. Below is a comparative analysis with key analogs:
- Position 3 : The phenyl group in the target compound contributes to planarity and π-π interactions, similar to analogs like 3-phenyl-5-hydrazinylpyridazin-6-one. However, bulkier substituents (e.g., in 3a-3h derivatives ) may reduce solubility.
- Position 5: The chloro group in 5-chloro-6-phenylpyridazin-3(2H)-one enhances electrophilicity at the pyridazinone core, favoring nucleophilic substitution reactions. In contrast, the target compound’s carbonohydrazonoyl group introduces a conjugated system capable of intramolecular charge transfer and hydrogen bonding .
Hydrogen Bonding and Crystal Packing
The carbonohydrazonoyl group in the target compound can act as both a hydrogen bond donor (N–H) and acceptor (C=O, N–O), enabling diverse supramolecular architectures. Graph set analysis predicts patterns such as R₂²(8) motifs (common in pyridazinones), where hydrogen bonds link adjacent molecules into dimers or chains. In contrast, chloro-substituted analogs (e.g., 5-chloro-6-phenylpyridazin-3(2H)-one) lack strong H-bond donors, resulting in less directional packing dominated by van der Waals interactions.
Electronic and Steric Effects
- Electron-withdrawing groups (e.g., Cl at position 5) increase the electrophilicity of the pyridazinone ring, facilitating reactions like nucleophilic aromatic substitution.
- Electron-donating groups (e.g., 2-methoxyphenyl in the target compound) may stabilize resonance structures, altering redox properties and bioavailability.
Biological Activity
5-[(E)-C-(2-methoxyphenyl)carbonohydrazonoyl]-3-phenyl-1H-pyridazin-6-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 296.34 g/mol. The structure features a pyridazine ring, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro tests have demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, including:
- Colorectal carcinoma (HCT-116)
- Epidermoid carcinoma (HEP2)
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, which may be linked to the compound's ability to inhibit specific signaling pathways involved in tumor progression .
Antimicrobial Properties
In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Studies indicate that it effectively inhibits the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections .
Study 1: Anticancer Activity Evaluation
A study conducted by researchers at a leading university evaluated the compound's effectiveness against HCT-116 and HEP2 cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined to be approximately 15 µM for HCT-116 and 20 µM for HEP2 cells, indicating strong anticancer potential.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against various pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating effective antibacterial activity.
Data Tables
| Biological Activity | Cell Line/Pathogen | IC50/MIC (µg/mL) |
|---|---|---|
| Anticancer | HCT-116 | 15 |
| Anticancer | HEP2 | 20 |
| Antimicrobial | S. aureus | 32 |
| Antimicrobial | E. coli | 64 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that it may inhibit certain enzymes or receptors involved in cell proliferation and survival pathways, leading to increased apoptosis in cancer cells.
Q & A
Q. Key Reagents/Conditions :
- Cyclization : KOH in dioxane/water mixtures (80–100°C, 6–12 hrs) .
- Condensation : Methanol or ethanol as solvents, with catalytic acetic acid .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Characterization relies on:
Spectroscopy :
- 1H/13C NMR : Assign peaks for pyridazinone protons (δ 6.5–8.5 ppm) and hydrazonoyl NH (δ 10–12 ppm). highlights NMR for confirming regiochemistry .
- HRMS : Validate molecular weight (e.g., [M+H]+ ion).
X-ray Crystallography : Resolve stereochemistry of the (E)-configured hydrazonoyl group (as in ’s PDB-based protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
